SP inhibitor 1
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Overview
Description
SP inhibitor 1 is a selective inhibitor of the SARS-CoV-2 spike protein. It has shown significant antiviral activity by inhibiting the replication of the virus at non-toxic concentrations. The compound has an IC50 value of 3.26 micromolar for the spike protein, making it a potent inhibitor in vitro .
Preparation Methods
The synthesis of SP inhibitor 1 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically involves the use of organic solvents and reagents under controlled conditions. Industrial production methods may involve optimization of these steps to increase yield and purity while ensuring safety and cost-effectiveness .
Chemical Reactions Analysis
SP inhibitor 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
SP inhibitor 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of the SARS-CoV-2 spike protein.
Biology: Helps in understanding the replication mechanism of the virus and its inhibition.
Medicine: Potential therapeutic agent for treating COVID-19 by inhibiting viral replication.
Industry: Used in the development of antiviral drugs and formulations.
Mechanism of Action
SP inhibitor 1 exerts its effects by selectively inhibiting the SARS-CoV-2 spike protein. The compound binds to the spike protein, preventing it from interacting with the host cell receptors. This inhibition blocks the entry of the virus into the host cells, thereby preventing viral replication. The molecular targets involved include the spike protein and other viral proteases .
Comparison with Similar Compounds
SP inhibitor 1 is unique due to its high selectivity and potency against the SARS-CoV-2 spike protein. Similar compounds include other spike protein inhibitors and protease inhibitors. this compound stands out due to its specific action on the spike protein and its effectiveness at non-toxic concentrations .
Properties
Molecular Formula |
C36H38N2O2 |
---|---|
Molecular Weight |
530.7 g/mol |
IUPAC Name |
methyl 3-[[benzyl-[2-(4-phenylphenyl)ethyl]amino]methyl]-1-(2-methylpropyl)indole-5-carboxylate |
InChI |
InChI=1S/C36H38N2O2/c1-27(2)23-38-26-33(34-22-32(36(39)40-3)18-19-35(34)38)25-37(24-29-10-6-4-7-11-29)21-20-28-14-16-31(17-15-28)30-12-8-5-9-13-30/h4-19,22,26-27H,20-21,23-25H2,1-3H3 |
InChI Key |
ZFQRGEMWCNRJRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C2=C1C=CC(=C2)C(=O)OC)CN(CCC3=CC=C(C=C3)C4=CC=CC=C4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.